molecular formula C14H7BrN2O B12631830 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile CAS No. 919292-70-9

9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile

Cat. No.: B12631830
CAS No.: 919292-70-9
M. Wt: 299.12 g/mol
InChI Key: DCJDREDBAMZGSR-UHFFFAOYSA-N
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Description

9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile is a heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a bromine atom, a carbonyl group, and a nitrile group attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-nitrobenzene with ethyl cyanoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of the bromine atom and the nitrile group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-9-methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile
  • 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile

Uniqueness

Compared to similar compounds, 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine atom and the nitrile group can affect the compound’s ability to interact with different molecular targets, making it a valuable compound for various research applications .

Properties

CAS No.

919292-70-9

Molecular Formula

C14H7BrN2O

Molecular Weight

299.12 g/mol

IUPAC Name

9-bromo-1-oxo-2H-benzo[h]isoquinoline-5-carbonitrile

InChI

InChI=1S/C14H7BrN2O/c15-10-2-1-8-5-9(7-16)11-3-4-17-14(18)13(11)12(8)6-10/h1-6H,(H,17,18)

InChI Key

DCJDREDBAMZGSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C3C(=C(C=C21)C#N)C=CNC3=O)Br

Origin of Product

United States

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